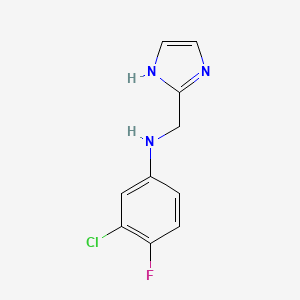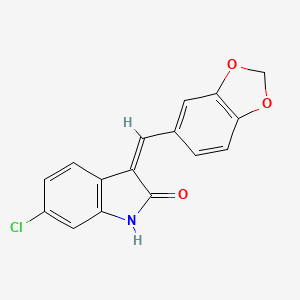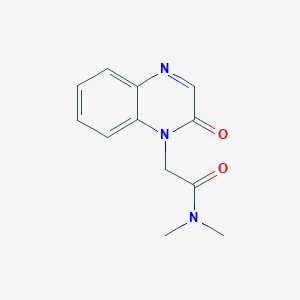
3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline, also known as CFIM, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CFIM belongs to the class of imidazole-based compounds and has been found to exhibit a range of biological activities. In
Wirkmechanismus
The mechanism of action of 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline is not fully understood, but it is believed to act by inhibiting the synthesis of DNA and RNA in bacterial and fungal cells. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline has been found to have minimal toxicity in vitro and in vivo studies, making it a safe candidate for further research. It has also been found to exhibit good bioavailability, allowing it to be easily absorbed and distributed throughout the body.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, its limited solubility in water and some organic solvents can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline, including:
1. Investigating its potential as a therapeutic agent for the treatment of drug-resistant bacterial and fungal infections.
2. Exploring its potential as a cancer treatment, either alone or in combination with other drugs.
3. Investigating its mechanism of action in more detail to better understand its biological activity.
4. Developing more efficient synthesis methods to improve its scalability and reduce production costs.
5. Studying its potential as a therapeutic agent for other diseases, such as inflammation and autoimmune disorders.
Conclusion
In conclusion, 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline is a promising chemical compound with significant potential for therapeutic applications. Its ease of synthesis, high purity, and low toxicity make it an attractive candidate for further research. With continued study, 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline may prove to be a valuable tool in the fight against bacterial and fungal infections, cancer, and other diseases.
Synthesemethoden
The synthesis of 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline involves a multistep process starting with the reaction of 2-chloro-4-fluoroaniline with imidazole-2-carboxaldehyde, followed by the addition of sodium borohydride and subsequent chlorination to form 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline. The synthesis method has been optimized to produce high yields of pure 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline has been extensively studied for its potential therapeutic applications, including its antimicrobial, antifungal, and anticancer properties. It has been found to exhibit potent activity against a range of bacterial and fungal strains, including drug-resistant strains. 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline has also shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c11-8-5-7(1-2-9(8)12)15-6-10-13-3-4-14-10/h1-5,15H,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHZOMVKJZIJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=NC=CN2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline](/img/structure/B7469794.png)
![N-carbamoyl-2-[2-(3,3-dimethyl-2-oxobutylidene)-5-[[5-(4-nitrophenyl)-2-furanyl]methylidene]-4-oxo-3-thiazolidinyl]acetamide](/img/structure/B7469799.png)
![Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate](/img/structure/B7469800.png)
![[2-(cyclopentylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7469808.png)
![3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7469813.png)
![7-methyl-4-[[5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7469814.png)
![1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7469817.png)
![4-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline](/img/structure/B7469825.png)

![7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B7469844.png)
![[2-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B7469849.png)
![3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B7469854.png)

![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate](/img/structure/B7469869.png)